Neocarrabiose

Beschreibung

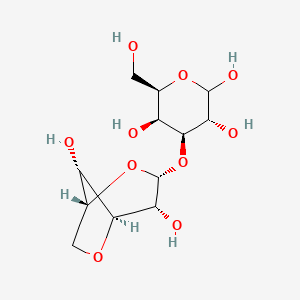

Structure

2D Structure

Eigenschaften

CAS-Nummer |

6215-96-9 |

|---|---|

Molekularformel |

C12H20O10 |

Molekulargewicht |

324.28 g/mol |

IUPAC-Name |

(3R,4S,5S,6R)-4-[[(1R,3R,4R,5S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |

InChI |

InChI=1S/C12H20O10/c13-1-3-5(14)10(7(16)11(18)20-3)22-12-8(17)9-6(15)4(21-12)2-19-9/h3-18H,1-2H2/t3-,4-,5+,6?,7-,8-,9+,10+,11?,12-/m1/s1 |

InChI-Schlüssel |

JWMBOBQNPBCYER-LNSPREKNSA-N |

Isomerische SMILES |

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](OC([C@@H]3O)O)CO)O)O)O |

Kanonische SMILES |

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)O |

Synonyme |

3-O-(3,6-anhydro-alpha-D-galactopyranosyl)-beta-D-galactopyranose neocarrabiose |

Herkunft des Produkts |

United States |

Enzymatic Biotransformation and Catabolism of Carrageenans into Neocarrabiose

Enzymatic Depolymerization Mechanisms Initiating Neocarrabiose (B1251275) Formation

The initial and crucial step in the catabolism of carrageenans is their depolymerization into smaller oligosaccharides, primarily this compound and its derivatives. This is accomplished by a class of enzymes known as carrageenases.

Specificity of Endo-acting Carrageenases (e.g., Glycoside Hydrolase Family 16)

Endo-acting carrageenases are hydrolases that cleave the internal β-(1-4) glycosidic linkages within the carrageenan polymer chain. nih.govresearchgate.net These enzymes exhibit a high degree of specificity for their respective carrageenan substrates, such as κ-carrageenase (EC 3.2.1.83) for κ-carrageenan and ι-carrageenase (EC 3.2.1.157) for ι-carrageenan. nih.gov Many of these carrageenases belong to the Glycoside Hydrolase (GH) family 16. ebi.ac.ukcazypedia.org The GH16 family is a large and diverse group of enzymes that act on various β-1,3 or β-1,4 glycosidic bonds in glucans and galactans. cazypedia.org

The specificity of these enzymes is dictated by the substitution pattern of the carrageenan's repeating disaccharide unit, particularly the presence and position of sulfate (B86663) groups and the 3,6-anhydro-D-galactose (DA) moiety. vliz.be For instance, κ-carrageenases specifically recognize and cleave the β-1,4 linkage between D-galactose-4-sulfate (G4S) and DA. asm.orgnih.gov The three-dimensional structure of these enzymes reveals a deep channel or cleft that accommodates the polysaccharide chain, with specific subsites that interact with the sugar residues and their sulfate modifications. ebi.ac.uk This precise recognition ensures the targeted cleavage of the polymer, initiating the formation of this compound-containing oligosaccharides. nih.gov Some marine bacteria, like those from the Pseudoalteromonas genus, possess multiple GH16 endo-acting carrageenases, suggesting a sophisticated system for degrading different types of carrageenans. asm.orgnih.gov

Hydrolytic Cleavage Patterns Yielding this compound Oligosaccharides

The action of endo-acting carrageenases on carrageenan polymers results in a series of homologous, even-numbered oligosaccharides. nih.gov The primary product of κ-carrageenan hydrolysis by κ-carrageenase is κ-neocarrabiose sulfate, along with larger oligosaccharides like neocarratetraose sulfate. researchgate.netexpasy.org Similarly, ι-carrageenase cleaves ι-carrageenan to produce neo-ι-carratetraose and neo-ι-carrahexaose. nih.gov

The cleavage mechanism often involves an "inverting" or "retaining" mechanism at the anomeric carbon. nih.gov For example, the ι-carrageenase from Alteromonas fortis hydrolyzes the β-(1–4) bond via an inverting mechanism. nih.gov The processive nature of some carrageenases means the enzyme can perform multiple catalytic cleavages before dissociating from the polysaccharide chain. nih.gov The alternating α-1,3 and β-1,4 linkages in carrageenans mean that only every second disaccharide unit is correctly oriented for cleavage by these β-1,4-specific enzymes. nih.gov The minimal substrate length for many carrageenases is a tetrasaccharide, allowing for proper binding across multiple subsites. nih.gov The resulting this compound oligosaccharides serve as the substrates for the subsequent enzymatic modifications. asm.org

Sulfatase-Mediated Modifications of this compound Derivatives

Following depolymerization, the sulfated this compound oligosaccharides undergo desulfation, a critical step catalyzed by sulfatases. This removal of sulfate groups is often a prerequisite for the further action of glycosidases. uni-greifswald.de

Characterization of Specific Sulfatases (e.g., S1_19 Family Sulfatases, DA2S-sulfatases, G4S Sulfatases)

A variety of sulfatases are involved in carrageenan catabolism, many of which belong to the S1 family of sulfatases. asm.orgresearchgate.net These enzymes exhibit high regioselectivity for the sulfate groups on the this compound units. Key sulfatases include:

G4S sulfatases: These enzymes specifically remove the sulfate group from the C4 position of the galactose residue (G4S) in κ- and ι-neocarrageenan oligosaccharides. uni-greifswald.deasm.org Many of these G4S sulfatases are classified under the S1_19 subfamily. asm.orgasm.orgfrontiersin.org For example, in Zobellia galactanivorans, a G4S sulfatase from the S1_19 family is responsible for desulfating ι-neocarrageenan oligosaccharides. uni-greifswald.de Some S1_19 sulfatases can act on both κ- and ι-carrageenans. researchgate.net

DA2S sulfatases: These enzymes target the sulfate group at the C2 position of the 3,6-anhydro-D-galactose residue (DA2S), which is characteristic of ι-carrageenan. nih.govasm.org Sulfatases from the S1_17 and S1_NC subfamilies have been identified to possess DA2S desulfurization activity. asm.org For instance, an S1_17 family sulfatase in Z. galactanivorans removes the DA2S from the non-reducing end of α-carrageenan oligosaccharides. nih.govuni-greifswald.de

The presence and combination of these sulfatases in marine bacteria reflect their adaptation to utilizing different types of carrageenans. asm.org For instance, Pseudoalteromonas species often contain a conserved set of sulfatases distinct from those found in bacteria like Z. galactanivorans. asm.org

Regioselective Desulfation of Sulfated this compound Oligosaccharides

Regioselective desulfation is the specific removal of sulfate groups from a particular position on the sugar ring. researchgate.netmdpi.com This process is crucial for the complete breakdown of carrageenans. For example, in the degradation of ι-carrageenan, which is sulfated at both G4S and DA2S positions, a sequential desulfation is often required. nih.govuni-greifswald.de

First, a G4S sulfatase removes the sulfate from the galactose unit of an ι-neocarrageenan oligosaccharide, converting it to an α-carrageenan oligosaccharide. uni-greifswald.de Subsequently, a DA2S sulfatase acts on the non-reducing end to remove the sulfate from the anhydro-galactose unit, yielding a completely desulfated β-neocarrabiose. nih.govuni-greifswald.de This stepwise removal is necessary because the activity of some enzymes is blocked by the presence of specific sulfate groups. uni-greifswald.de The regioselectivity of these sulfatases is therefore fundamental to creating the appropriate substrate for the final stages of catabolism. acs.orgethz.chrsc.org

Exo-Glycosidase Action on this compound and Related Oligosaccharides

Once the this compound oligosaccharides are desulfated, exo-glycosidases come into play to break them down into monosaccharides. Exo-glycosidases are enzymes that cleave glycosidic linkages from the non-reducing end of an oligo- or polysaccharide. nih.govneb.com

In the context of carrageenan catabolism, two key exo-glycosidases are involved in the final breakdown of this compound (which is composed of 3,6-anhydro-D-galactose and D-galactose):

α-3,6-anhydro-D-galactosidases: These enzymes, belonging to GH families like GH127 and GH129, specifically hydrolyze the α-1,3 linkage to release 3,6-anhydro-D-galactose (D-AHG) from the non-reducing end of desulfated this compound oligosaccharides. researchgate.netasm.org

β-galactosidases: These enzymes (e.g., from GH family 2) then act on the remaining oligosaccharide to release D-galactose. asm.org

The concerted action of these exo-glycosidases completes the conversion of this compound into its constituent monosaccharides, D-AHG and D-galactose, which can then enter the central metabolism of the bacterium. asm.orgasm.org The degradation of the β-carrageenan motif into these monomers is a vital step for energy release from both κ- and ι-carrageenan. frontiersin.org

Compound and Enzyme Information

Function of Exo-β-galactosidases (e.g., GH167)

Exo-β-galactosidases, such as those belonging to the Glycoside Hydrolase family 167 (GH167), play a crucial role in the degradation of carrageenan-derived oligosaccharides. nih.govuni-greifswald.de These enzymes act on the non-reducing end of β-neocarrageenan oligosaccharides, which are produced after the initial depolymerization of carrageenan by endo-acting carrageenases. nih.govuni-greifswald.de Specifically, GH167 exo-β-galactosidases catalyze the release of β-neocarrabiose (Nβ2) from these oligosaccharides. nih.gov This exo-acting mechanism is a key step in the complete breakdown of the polysaccharide into smaller, more manageable units for the bacterial cell to metabolize. nih.gov In some carrageenan catabolic pathways, particularly in certain Pseudoalteromonas species, GH167 exo-glycosidases are part of a multi-enzyme system that sequentially breaks down ι-carrageenan into β-neocarrabiose. asm.org

Release of Monosaccharide Units from this compound (e.g., 3,6-Anhydro-D-galactose)

Once this compound is formed, the next critical step is its breakdown into monosaccharide units, primarily D-galactose and the rare sugar 3,6-anhydro-D-galactose (D-AHG). asm.orgnih.gov This process is facilitated by a class of enzymes known as α-1,3-anhydrogalactosidases, which belong to the Glycoside Hydrolase families GH127 and GH129. researchgate.netnih.govnih.govfrontiersin.org These enzymes specifically target the α-1,3-glycosidic linkage in this compound, releasing D-AHG from the non-reducing end. asm.orgnih.gov

The release of D-AHG is a pivotal step in carrageenan catabolism as this unique sugar can then enter specific metabolic pathways within the bacterium. asm.org The remaining D-galactose moiety can be further processed by other glycosidases. nih.govacs.org The enzymatic production of D-AHG from carrageenans is an area of significant research interest due to the potential bioactivities of this rare sugar. researchgate.netnih.gov

Elucidation of Complex Carrageenan Catabolic Pathways Leading to this compound

The degradation of carrageenans is not a simple, single-enzyme process. Instead, it involves complex and highly regulated pathways orchestrated by clusters of genes known as Polysaccharide Utilization Loci (PULs). nih.gov

Multi-Enzyme Orchestration in Polysaccharide Utilization Loci (PULs)

Polysaccharide Utilization Loci (PULs) are a hallmark of marine Bacteroidetes and other bacteria that specialize in degrading complex carbohydrates. frontiersin.org These gene clusters encode a suite of proteins required for the complete breakdown of a specific polysaccharide, including sensing and binding proteins, transporters, and a variety of carbohydrate-active enzymes (CAZymes). asm.org

In the context of carrageenan catabolism, a carrageenan-specific PUL (CarPUL) will typically contain genes for:

Endo-carrageenases (e.g., GH16): These enzymes perform the initial breakdown of the long carrageenan polymer into smaller oligosaccharides. asm.orgnih.gov

Sulfatases (e.g., S1_7, S1_17, S1_19): Carrageenans are heavily sulfated, and these enzymes are crucial for removing sulfate groups, often a prerequisite for the action of glycoside hydrolases. nih.govasm.org

Exo-glycosidases (e.g., GH167, GH127, GH129): These enzymes, as discussed earlier, sequentially cleave monosaccharides and disaccharides from the ends of the oligosaccharides. nih.govnih.gov

Transporters (e.g., SusCD-like pairs): These proteins are responsible for importing the oligosaccharides into the periplasm or cytoplasm for further degradation.

The co-regulation of these genes within a PUL ensures that all the necessary machinery is produced in a coordinated fashion when carrageenan is available as a nutrient source. asm.org

Comparative Analysis of Diverse Microbial Degradation Models

For example, the carrageenan catabolism in Zobellia galactanivorans involves a well-defined CarPUL that first depolymerizes κ- and ι-carrageenan into their respective this compound oligosaccharides. asm.org Subsequent desulfation and the action of exo-glycosidases lead to the final monosaccharide products. asm.org

In contrast, some Pseudoalteromonas species employ a different strategy, particularly for ι-carrageenan. asm.org In these bacteria, a desulfurization step, catalyzed by specific sulfatases, appears to be a prerequisite for the subsequent depolymerization by glycoside hydrolases. asm.org This "desulfurization-depolymerization" sequence highlights the diversity of carrageenan catabolic models. asm.org

Table of Microbial Degradation Models for Carrageenan

| Bacterium | Key Features of Carrageenan Catabolism | Reference |

|---|---|---|

| Zobellia galactanivorans | Utilizes a well-defined CarPUL for the degradation of κ- and ι-carrageenan into this compound oligosaccharides, followed by desulfation and exo-glycosidase activity. | asm.org |

| Pseudoalteromonas species | Employs a "desulfurization-depolymerization" strategy for ι-carrageenan, where initial desulfation is necessary for subsequent breakdown by glycoside hydrolases. | asm.org |

Table of Compounds

| Compound Name |

|---|

| 3,6-Anhydro-D-galactose |

| D-galactose |

| This compound |

| κ-carrageenan |

| ι-carrageenan |

| λ-carrageenan |

| β-neocarrabiose |

| Neocarratetraose |

| This compound-sulfate |

| Neocarratetraose-sulfate |

| Furfural |

| α-neoagarobiose |

| 3,6-anhydro-L-galactose |

| β-neocarrageenan oligosaccharides |

| κ-neocarrageenan oligosaccharides |

| β-carrageenan |

| α-carrageenan |

| α-neocarrageenan oligosaccharides |

| ι/α-carrageenan |

| Desulfated κ-neocarrahexaose |

| Desulfated κ-neocarratetrose |

| Neo-κ-carrabiose |

| Neo-ι-carrabiose |

| Agarose |

Microbial Systems and Genetic Determinants for Neocarrabiose Production

Isolation and Genomic Profiling of Neocarrabiose-Producing Microorganisms

The capacity to degrade carrageenan and produce This compound (B1251275) is not widespread among marine bacteria but is instead concentrated within specific genera that have evolved sophisticated enzymatic systems. The isolation and genomic analysis of these microorganisms have been pivotal in understanding the biochemical pathways involved.

Diversity of Marine Bacterial Genera

A number of marine bacterial genera have been identified for their ability to secrete carrageenases, the key enzymes responsible for the initial breakdown of carrageenan into oligosaccharides, including this compound. These genera are frequently found associated with macroalgae, suggesting a co-evolutionary adaptation to utilize algal polysaccharides as a carbon source. frontiersin.orgnih.gov

Prominent among these are:

Pseudoalteromonas : Species within this genus, such as Pseudoalteromonas carrageenovora, are well-studied models for carrageenan catabolism. frontiersin.orgifremer.fr They are known to produce a variety of carbohydrate-active enzymes (CAZymes) for degrading macroalgal polysaccharides. frontiersin.orgifremer.fr Genomic analyses have revealed that the genes for carrageenan degradation in some Pseudoalteromonas strains are located on plasmids, indicating acquisition through horizontal gene transfer. frontiersin.orgifremer.fr For instance, P. carrageenovora can hydrolyze kappa-, iota-, and lambda-carrageenans. nih.govresearchgate.net Pseudoalteromonas atlantica is another species known to produce enzymes that hydrolyze carrageenan. acs.orgdoe.govuniprot.org

Flavobacterium : This genus also includes species capable of carrageenan degradation. Flavobacterium algicola, for example, can utilize kappa-, iota-, and lambda-carrageenan as its sole carbon source. asm.org Genomic studies of F. algicola have identified gene clusters encoding for various carrageenases and sulfatases, highlighting the complex enzymatic machinery involved. asm.org

Colwellia : The species Colwellia echini has been identified as a carrageenan-degrading bacterium. acs.org

Photobacterium : Photobacterium rosenbergii is a recently identified carrageenan-degrading bacterium. frontiersin.org Its genome contains genes encoding for kappa-carrageenases, which are key to breaking down carrageenan into smaller oligosaccharides. frontiersin.orgfrontiersin.org

Pedobacter : Certain species within this genus have been shown to possess carrageenolytic activity. frontiersin.orgnih.gov

Zobellia : Zobellia galactanivorans is a model organism for studying the degradation of algal polysaccharides, including carrageenans. nih.gov It possesses a complex, inducible regulon for carrageenan catabolism. nih.govresearchgate.net This bacterium can utilize kappa-, iota-, and lambda-carrageenan. The genome of Zobellia sp. ZM-2 has also been found to contain a novel κ-carrageenase gene. colab.wsnih.gov

Table 1: Examples of this compound-Producing Marine Bacteria and their Carrageenolytic Enzymes

| Bacterial Genus | Species | Carrageenan Type Utilized | Key Enzymes |

|---|---|---|---|

| Pseudoalteromonas | P. carrageenovora | Kappa, Iota, Lambda | κ-carrageenase, ι-carrageenase, λ-carrageenase |

| Flavobacterium | F. algicola | Kappa, Iota, Lambda | κ-carrageenase, ι-carrageenase, λ-carrageenase, Sulfatases |

| Zobellia | Z. galactanivorans | Kappa, Iota, Lambda | κ-carrageenase (CgkA), ι-carrageenases (CgiA1-3) |

| Photobacterium | P. rosenbergii | Kappa | κ-carrageenase |

| Colwellia | C. echini | Not specified | Carrageenases |

| Pedobacter | Not specified | Kappa | κ-carrageenase |

Discovery of Novel Enzyme Specificities from Environmental Metagenomes

Metagenomics, the study of genetic material recovered directly from environmental samples, has revolutionized the discovery of novel enzymes. mdpi.com This approach bypasses the need for culturing individual microbial species and provides access to the vast, untapped genetic diversity of microbial communities. asm.org By screening metagenomic libraries from marine environments, particularly those associated with macroalgae, researchers have identified new carrageenases with unique properties. researchgate.netnih.gov This has led to the discovery of enzymes with altered substrate specificities, improved stability, and enhanced catalytic efficiencies, which are highly valuable for biotechnological applications. nih.gov For instance, a novel κ-carrageenase gene, car1383, was identified from the metagenome of bacteria associated with Antarctic macroalgae. nih.gov

Molecular Biology of Carrageenolytic Enzyme Systems

The production of this compound is dependent on the precise action of carrageenolytic enzymes. Understanding the molecular biology of these enzyme systems, from gene to protein, is crucial for harnessing their potential.

Cloning and Recombinant Expression of this compound-Relevant Enzymes

To overcome the low yield of enzymes from native microbial sources, cloning and recombinant expression in heterologous hosts like Escherichia coli are widely employed. colab.wsnih.gov This involves isolating the gene encoding a specific carrageenase, inserting it into an expression vector, and introducing the vector into a host organism that can produce the enzyme in large quantities. google.comgoogle.com For example, the κ-carrageenase gene (cgkZ) from Zobellia sp. ZM-2 was successfully cloned and expressed in E. coli, resulting in a significantly higher enzyme production compared to the native strain. colab.wsnih.gov Similarly, the λ-carrageenase from P. carrageenovora has been cloned and characterized. nih.gov Recombinant expression also facilitates the purification and detailed characterization of these enzymes. researchgate.net

Functional Characterization of Engineered Enzyme Variants

Site-directed mutagenesis and other protein engineering techniques are used to create enzyme variants with improved or altered functionalities. mdpi.com By modifying the amino acid sequence of a carrageenase, it is possible to enhance its thermal stability, alter its substrate specificity, or increase its catalytic activity. For instance, deleting the pyrroloquinoline quinone-like domain of a λ-carrageenase from Maribacter vaceletii resulted in a mutant enzyme that produced longer-chain oligosaccharides. mdpi.com The functional characterization of these engineered variants provides valuable insights into the structure-function relationships of carrageenases and expands their potential applications. asm.org In Pseudoalteromonas porphyrae, a mutant κ-carrageenase (E154A) showed improved thermostability and altered hydrolytic products with increased antioxidant activities. researchgate.net

Genetic Regulation and Transcriptomic Responses in this compound Metabolism

The expression of carrageenolytic enzymes is a tightly regulated process, often induced by the presence of carrageenan in the environment. researchgate.net Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have provided a global view of the genetic responses of marine bacteria to carrageenan. nih.govnih.gov

In Zobellia galactanivorans, the degradation of carrageenan is governed by a complex, carrageenan-induced regulon. nih.govresearchgate.net This regulon includes a polysaccharide utilization locus (PUL), a cluster of genes that work together to bind, break down, and transport the resulting oligosaccharides. nih.gov Transcriptomic analysis of Z. galactanivorans grown on different algal polysaccharides revealed that the expression of specific genes, including those for carrageenases and other carbohydrate-active enzymes, is significantly upregulated in the presence of carrageenan. nih.govnih.gov For example, the expression of a glycoside hydrolase from family GH127 was induced by both κ- and ι-carrageenan. Similarly, in Pseudoalteromonas haloplanktis LL1, the expression of key genes within its carrageenan PUL was shown to be regulated in response to carrageenan substrates. asm.org These studies highlight the sophisticated regulatory networks that allow marine bacteria to efficiently utilize carrageenan as a nutrient source.

Advanced Analytical and Computational Methodologies for Neocarrabiose Structural Elucidation

High-Resolution Spectroscopic Approaches

Spectroscopic techniques are indispensable for the detailed structural analysis of neocarrabiose (B1251275), providing critical information on its constituent monosaccharides, the nature of the glycosidic bond that links them, and the pattern of any substitutions, such as sulfation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage and Sulfation Pattern Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the fine structural details of this compound and its parent carrageenans in solution. slu.seresearchgate.net Both ¹H and ¹³C NMR are routinely employed to identify the monosaccharide units, determine the anomeric configuration of the glycosidic linkage, and map the positions of sulfate (B86663) groups. slu.seresearchgate.net

The chemical shifts of anomeric protons and carbons are particularly diagnostic. For instance, the diad structures of G-D (galactose-galactose) and G-L (galactose-3,6-anhydro-L-galactose), being diastereoisomeric, exhibit distinct NMR spectra, especially in their anomeric carbon resonances, allowing for the differentiation between agar (B569324) and carrageenan type polysaccharides. marinalg.org

One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial in this analysis. slu.se For complex oligosaccharides, 2D techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign all proton and carbon signals, thereby confirming the connectivity and establishing the glycosidic linkage position. For example, in κ/μ-hybrid carrageenan oligosaccharides, NMR studies of hydroxy protons have provided evidence for weak hydrogen bonding across the 1→4 glycosidic linkage of μ-carrabiose units. slu.se

The presence and location of sulfate esters significantly influence the chemical shifts of nearby protons and carbons. By comparing the NMR spectra of native and desulfated this compound derivatives, the positions of sulfation can be accurately determined. marinalg.org For instance, sulfation at different positions on the galactose or 3,6-anhydro-galactose units results in predictable downfield shifts of the signals for the attached and adjacent carbons and protons. nih.gov Studies have shown that sulfation at IdoA-C2 in heparan sulfate analogues leads to global conformational changes, whereas sulfation at C6 results in more localized effects. nih.gov

Table 1: Diagnostic ¹H-NMR Chemical Shift Data for this compound-type Oligosaccharides This table presents diagnostic proton NMR chemical shifts for various this compound oligosaccharides.

| Oligosaccharide | Residue | H-1 (ppm) |

| (DA-G4S)₂ tetra | rCa H-1 | 5.23 |

| iCp H-1 | 4.68 | |

| (DA-G4S)₃ hexa | rCa H-1 | 5.23 |

| iCp H-1 | 4.68 | |

| DA-G-DA-G4S tetra | rCa H-1 | 5.17 |

| iCp H-1 | 4.68 | |

| (DA2S-G4S)₂ tetra | rCa H-1 | 5.37 |

| iCp H-1 | 4.70 | |

| Source: Adapted from research on carrageenan oligosaccharides. marinalg.org |

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS) for Oligosaccharide Sequencing

Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly sensitive technique for determining the molecular weight and sequence of oligosaccharides like this compound. mdpi.comnih.gov It is particularly well-suited for analyzing polar and thermally labile molecules. ESI-MS is often used in negative-ion mode for sulfated oligosaccharides, where it can detect the molecular ions and provide information on the degree of sulfation. nih.gov

Tandem mass spectrometry (MS/MS), most commonly employing collision-induced dissociation (CID), is used to fragment the precursor ions selected from the initial MS scan. mdpi.comproteomics.com.au The resulting product ion spectrum provides a wealth of structural information, including the sequence of monosaccharide units and the location of labile groups like sulfates. mdpi.com The fragmentation of oligosaccharides in MS/MS typically occurs at the glycosidic bonds (yielding B, C, Y, and Z ions) and, to a lesser extent, through cross-ring cleavages (A and X ions). mdpi.com

For this compound-derived oligosaccharides, which are composed of alternating 3,6-anhydro-α-D-galactose (A) and β-D-galactose (G) units, the fragmentation patterns can be systematically interpreted. mdpi.com The analysis of these fragments allows for the unambiguous determination of the oligosaccharide sequence. For instance, the presence of specific fragment ions can confirm the An-G4S (3,6-anhydro-α-D-galactose - β-D-galactose-4-sulfate) repeating unit characteristic of κ-carrageenan oligosaccharides. acs.org

The power of ESI-MS/MS is further demonstrated in the characterization of "hybrid" or unusual this compound oligosaccharides that deviate from the perfect alternating structure. nih.govresearchgate.net By carefully analyzing the fragmentation patterns, researchers can identify variations in the sugar backbone and sulfation patterns. mdpi.comresearchgate.net However, the lability of sulfate groups can sometimes pose a challenge, as the loss of sulfate can dominate the tandem mass spectra, obscuring other structural details. mdpi.com

Table 2: Application of ESI-MS for this compound Oligosaccharide Analysis This table summarizes the use of ESI-MS in the analysis of this compound-containing oligosaccharides.

| Technique | Application | Key Findings | Reference |

| ESI-MS | Analysis of κ-carrageenan oligosaccharides | Detected oligosaccharides from di- to dodecasaccharides, mainly composed of 4-sulfated this compound (A-G4S). Identified structural heterogeneity, such as (A2S-G4S) motifs in larger fragments. | researchgate.net |

| ESI-MS/MS | Sequencing of carrageenan-derived oligosaccharides | Established fragmentation patterns for this compound oligosaccharides, enabling the sequencing of hybrid structures. | mdpi.com |

| ESI-MS | Analysis of degradation products of κ-carrageenan | Confirmed that enzymatic degradation produces oligosaccharides with An-G4S this compound units. | acs.org |

| ESI-TOF-MS | Confirmation of identity and purity | In negative-ion mode, observed (M-Na)⁻ and multiply charged anions, confirming the identity and purity of sulfated this compound oligosaccharides. | nih.gov |

Theoretical Conformational Analysis and Molecular Dynamics Simulations

While spectroscopic methods provide a static picture of the most populated conformations, this compound, like other disaccharides, is a flexible molecule that can adopt a range of conformations in solution. Theoretical and computational methods are essential for exploring this conformational landscape, understanding the energetic favorability of different shapes, and simulating their dynamic behavior over time.

Quantum Chemical Calculations (e.g., DFT, MP2) for Energetic Landscapes

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide a highly accurate means of investigating the electronic structure and energetic properties of molecules. nih.govnih.gov These methods can be used to construct potential energy surfaces (PES) for this compound by systematically varying the glycosidic torsion angles (φ and ψ) and calculating the energy of the molecule at each point. researchgate.net

These energetic landscapes reveal the low-energy regions corresponding to stable conformations and the energy barriers between them. For instance, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to map the conformational space of this compound. researchgate.net Such studies are critical for identifying the global minimum energy conformation and other local minima that may be populated at room temperature.

The accuracy of these calculations can be high, with some DFT methods, when appropriately benchmarked, achieving an accuracy of approximately 2 kcal/mol in capturing changes in enthalpy relative to experimental values. nih.gov These methods are invaluable for understanding how factors like sulfation pattern influence the intrinsic conformational preferences of the this compound unit.

Molecular Mechanics (MM3) and Molecular Dynamics (MD) Simulations of this compound Glycosidic Conformations

While quantum chemical calculations are highly accurate, they are computationally expensive. For larger systems and for simulating the dynamic behavior of molecules, molecular mechanics (MM) force fields are more commonly used. The MM3 force field, for example, has been employed to generate adiabatic conformational energy maps of this compound and its sulfated and pyruvylated derivatives. dntb.gov.ua

These MM-based energy maps have indicated that the glycosidic linkage in this compound is more flexible than in similar disaccharides based on α-D-galactose instead of 3,6-anhydrogalactose. researchgate.net Furthermore, these studies have shown that sulfation of the β-D-galactose unit at position 2 shifts the global minimum to negative ψ angles, while sulfation at other positions has a lesser effect. researchgate.net

Molecular dynamics (MD) simulations use these force fields to simulate the motion of atoms in a molecule over time, providing a dynamic view of its conformational behavior. acs.org MD simulations of this compound and its sulfated derivatives in a vacuum have been performed to explore their potential energy surfaces. oup.com These simulations can reveal the trajectories of the glycosidic dihedral angles and help to identify the most stable conformations. For example, the most stable vacuum conformation of this compound 2,4'-bis(sulfate) was determined to be at φ = 162° and ψ = 174°. oup.comresearchgate.net

Solvent Effects on Conformational Free Energy Maps (e.g., Ramachandran Plots)

The conformation of a flexible molecule like this compound can be significantly influenced by its environment, particularly in an aqueous solution. mdpi.com Solvation effects, including hydrogen bonding with water molecules, can dramatically alter the conformational landscape compared to the gas phase or vacuum. nih.gov

To account for these effects, conformational free energy maps, often presented as Ramachandran-type plots, are generated. These maps, which depict the potential of mean force (PMF), incorporate the influence of the solvent. nih.govresearchgate.net A study combining MD simulations with umbrella sampling to calculate the PMF for this compound in water revealed a significant solvent-induced shift in the global minimum energy conformation. nih.gov While the vacuum global minimum was found at (φ = 81°, ψ = -141°), the global minimum in aqueous solution shifted to an area around (φ = 175°, ψ = 180°). nih.gov

This solution conformation was found to be in agreement with experimental data from NMR-NOE measurements and X-ray diffraction. nih.gov This highlights the critical importance of including solvent effects in conformational analysis to obtain a realistic picture of the molecule's behavior in a biological context. oup.com MD simulations that explicitly include water molecules and counter-ions have shown that the electrostatic forces in a solvated environment restrict the allowed areas of the potential energy surfaces. oup.comresearchgate.net

Crystallographic Studies of this compound and Enzyme-Substrate Complexes

X-ray crystallography has been a pivotal technique for the definitive structural elucidation of this compound and for understanding its interactions within the active sites of the enzymes that process it, namely carrageenases. These studies provide precise three-dimensional coordinates of atoms, offering unparalleled insights into molecular conformation, bond angles, and intermolecular interactions.

The solid-state structure of this compound was determined through X-ray crystallography of its monohydrate form (C₁₂H₂₀O₁₀·H₂O). nih.gov The analysis revealed that the crystal belongs to the monoclinic space group P2₁, with specific unit cell dimensions. nih.govresearchgate.net In the crystal structure, the reducing β-D-galactopyranose unit adopts a ⁴C₁ chair conformation, while the non-reducing 3,6-anhydro-α-D-galactopyranosyl residue is in a ¹C₄ conformation. nih.gov A key feature identified in the solid state is an intramolecular hydrogen bond between the ring oxygen of the anhydro-galactose residue and the hydroxyl group at C-2 of the galactose unit (O-5'...O-2). nih.gov This interaction contributes to the stability of the observed conformation. The orientation around the α-(1→3) glycosidic linkage is defined by the torsion angles φ = 94.5° and ψ = 141.9°. nih.gov

Table 1: Crystallographic Data for this compound Monohydrate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₂₀O₁₀·H₂O | nih.gov |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁ | nih.govresearchgate.net |

| Unit Cell Dimensions | a = 6.351(1) Å | nih.govresearchgate.net |

| b = 7.675(2) Å | ||

| c = 15.096(8) Å | ||

| β = 91.11(1)° | ||

| Reducing Unit Conformation (β-D-galactose) | ⁴C₁ (Chair) | nih.gov |

| Non-reducing Unit Conformation (3,6-anhydro-α-D-galactose) | ¹C₄ (Chair) | nih.gov |

| Glycosidic Linkage Torsion Angles | φ = 94.5° | nih.gov |

| ψ = 141.9° | ||

| Intramolecular Hydrogen Bond | O-5'...O-2 = 2.777 Å | nih.gov |

Crystallographic studies have also been extended to enzyme-substrate and enzyme-product complexes, providing critical information on the catalytic mechanisms of carrageenases. Carrageenases are classified into different families of glycoside hydrolases (GH), such as GH16 (κ-carrageenases) and GH82 (ι-carrageenases), based on their sequence similarity. nih.gov

The three-dimensional structure of the ι-carrageenase from Alteromonas fortis (a GH82 family enzyme) has been determined, revealing a right-handed parallel β-helix fold with two additional C-terminal domains. cazypedia.org Analysis of the crystal structure of this enzyme in complex with an oligo-carrageenan product revealed significant domain movement upon substrate binding, where a specific domain closes around the ligand in the active site. cazypedia.org Crystals of ι-carrageenase from Zobellia galactanovorans were found to belong to the P2₁ space group and diffracted to 2.0 Å resolution. researchgate.net

For the GH16 family, the crystal structure of the catalytic module of a κ-carrageenase from Zobellia galactanivorans was solved at 1.66 Å resolution. nih.gov Furthermore, the first structure of a κ-carrageenase-substrate complex was obtained using an inactivated mutant of the enzyme from Pseudoalteromonas carrageenovora in complex with a κ-carrageenan fragment at 1.7 Å resolution. nih.gov A separate study on a C77S inactivated mutant of a sulfatase (PsS1_19B) from Pseudoalteromonas sp. complexed with kappa-neocarrabiose provides a high-resolution view of substrate recognition. rcsb.org These enzyme-complex structures have been instrumental in identifying key amino acid residues, particularly arginine residues, that interact with the sulfate groups of the carrageenan substrate, highlighting the structural basis for substrate specificity and the recognition of these polyanionic polysaccharides. nih.gov

Table 2: Crystallographic Data for PsS1_19B C77S in Complex with Kappa-neocarrabiose

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 6PSM | rcsb.org |

| Experimental Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 1.95 Å | rcsb.org |

| R-Value Work | 0.192 | rcsb.org |

| R-Value Free | 0.212 | rcsb.org |

| Ligand | Kappa-neocarrabiose | rcsb.org |

These crystallographic analyses of both the free disaccharide and its enzyme complexes provide a fundamental framework for understanding the conformational dynamics and molecular recognition events that govern the biological processing of carrageenans into this compound units. tandfonline.com

Biotechnological Approaches for Controlled Neocarrabiose Generation

Development of Enzymatic Cascade Systems for Targeted Neocarrabiose (B1251275) Production

Enzymatic cascade systems, where multiple enzymes work in a coordinated, sequential manner in a single reaction vessel, represent a highly efficient strategy for producing complex molecules like this compound. uni-freiburg.de This one-pot approach mimics natural metabolic pathways, avoiding the need for costly and time-consuming isolation of intermediate products and helping to shift unfavorable reaction equilibria towards the desired product. uni-freiburg.demdpi.com A process inspired by the carrageenolytic pathways in marine bacteria has been designed, consisting of three main steps: depolymerization of the raw κ-carrageenan, desulfation, and finally monomerization to yield β-neocarrabiose. researchgate.net

Key parameters for optimization include:

pH and Buffer System: The pH is a critical parameter, as each enzyme has a specific pH range for optimal activity and stability. mdpi.com The choice of buffer system can also influence the cascade's performance. mdpi.com For the enzymatic pretreatment of certain biomasses, a pH of 5.0 has been identified as optimal.

Temperature: Temperature affects enzyme activity and stability. A compromise temperature must be found that allows for sufficient activity of all enzymes in the cascade without causing thermal inactivation of the more sensitive ones. mdpi.com Studies have shown that the optimal concentration of cofactors like Mg²⁺ can be dependent on the reaction temperature. mdpi.com An optimal temperature of 50°C has been reported for some enzymatic processes.

Reaction Time: The duration of the reaction must be sufficient to allow the cascade to reach completion or an economic equilibrium. In one reported process, maximum oil extraction was achieved within 5 hours, after which the yield did not significantly increase.

Table 1: Key Parameters for Optimizing Multi-Enzyme Cascades for this compound Production

| Parameter | Objective | Example from Research | Citation |

| Enzyme Ratios | To prevent the accumulation of intermediates and maximize flux through the pathway. | In a four-enzyme system, the transamination step was identified as rate-limiting and the responsible enzyme was replaced. | biorxiv.org |

| pH | To find a compromise pH that maintains stability and activity for all enzymes in the cascade. | An optimal pH of 5.0 was found for an enzymatic pre-treatment process using a viscozyme. | |

| Temperature | To balance reaction rate with enzyme stability, avoiding thermal denaturation. | An optimal temperature of 50°C was identified for the same pre-treatment process. | |

| Cofactor Conc. | To ensure non-limiting availability of necessary cofactors (e.g., metal ions) for enzymatic activity. | The optimal Mg²⁺ concentration in a five-enzyme cascade varied with the chosen reaction temperature (20-30 °C). | mdpi.com |

| Reaction Time | To achieve maximum conversion without unnecessary process time. | A 5-hour reaction time was found to be optimal for achieving maximum yield in an enzymatic extraction. |

Reactor Design and Process Scale-Up Considerations

Transitioning an optimized enzymatic cascade from the laboratory bench to an industrial scale introduces significant challenges, primarily related to maintaining process efficiency and stability. researchgate.netthechemicalengineer.com The main problems in scaling up are ensuring adequate mixing and heat transfer, as the ratio of heat transfer area to reactor volume decreases significantly as size increases. thechemicalengineer.comstolichem.com

The scale-up process typically moves from a lab-scale (e.g., 1-liter) to a pilot-scale (e.g., 500–1,000 liters) before reaching full production scale (e.g., 10,000 liters). thechemicalengineer.com This staged approach helps to de-risk the process by providing representative information for the final design. thechemicalengineer.com

Reactor Design: The choice of reactor is critical. While simple agitated tanks are common for batch processes, continuous flow reactors are gaining traction for their enhanced efficiency and safety. researchgate.netthechemicalengineer.com

Stirred-Tank Reactors (CSTRs): In these reactors, mixing time is a critical parameter. For a batch process, the reaction half-life should be significantly longer than the mixing time to ensure the reaction is not limited by mass transfer. thechemicalengineer.com

Flow Reactors (e.g., Packed-Bed, Tubular): These reactors offer superior heat and mass transfer. researchgate.net However, scaling them up can be complex. Strategies include "numbering up," where multiple lab-scale reactors are run in parallel, or increasing the reactor dimensions. stolichem.com The "numbering up" approach maintains the high performance of the small-scale system but can be costly. stolichem.com

Model-based reactor design is an advanced strategy where process models are used to simulate the effects of scale-up on parameters like heat generation and removal. rsc.org This allows for the design of optimized reactors, such as multi-injection flow reactors, where the geometry is adapted to handle the predicted local rate of heat generation, ensuring stable operation. rsc.org An optimized enzymatic process for this compound production from κ-carrageenan was able to produce 0.52 g of β-neocarrabiose from 1 g of substrate, and it was noted that this process could be scaled up for mass production. researchgate.net

Engineering of Microbial Cell Factories for Enhanced this compound Bioconversion

Microbial cell factories are microorganisms that have been genetically engineered to efficiently produce valuable chemicals from renewable resources. nih.govirapa.org This approach, known as metabolic engineering, involves the purposeful modification of cellular and metabolic networks to channel the flow of carbon from a low-value substrate to a high-value product like this compound. nih.govresearchgate.net

The process of engineering a microbial factory for this compound production would involve several key steps:

Host Selection: Common platform organisms like Escherichia coli and Saccharomyces cerevisiae are often chosen due to their well-understood genetics and metabolism, and the availability of robust genetic tools. nih.govnih.gov

Pathway Construction: The genetic machinery for the this compound production pathway, which is not native to these hosts, must be introduced. This involves expressing a suite of heterologous carrageenolytic enzymes, such as κ-carrageenase and specific sulfatases, sourced from marine microbes. researchgate.netresearchgate.net

Pathway Optimization: The expression levels of the introduced enzymes must be balanced to maximize product formation and avoid the buildup of toxic intermediates. researchgate.net This can involve modifying promoter strengths or gene copy numbers.

Host Metabolism Engineering: The host's native metabolism is often modified to increase the supply of precursors and energy (e.g., ATP) required by the production pathway and to eliminate competing pathways that drain resources. nih.gov

Process Development: The engineered strain is then cultivated in a bioreactor under optimized conditions to maximize the production titer. For example, an engineered Corynebacterium glutamicum strain produced 5.07 g/L of L-histidine in a 3 L bioreactor from biomass-derived sugars. researchgate.net

This strategy holds promise for converting carrageenan-rich macroalgae biomass into valuable products, contributing to a sustainable bioeconomy. researchgate.net

Table 2: Conceptual Steps for Engineering a Microbial this compound Factory

| Step | Description | Key Action | Relevant Concept | Citation |

| 1. Host Selection | Choose a suitable production organism. | Select a well-characterized microbe like E. coli or S. cerevisiae. | Platform Organisms | nih.govnih.gov |

| 2. Pathway Introduction | Introduce the genes for carrageenan degradation and this compound formation. | Clone and express genes for carrageenases and sulfatases from marine bacteria. | Heterologous Expression | researchgate.netnih.gov |

| 3. Expression Tuning | Optimize the levels of each enzyme in the pathway. | Modify promoters and ribosome binding sites to balance the multi-enzyme system. | Synthetic Biology | irapa.orgresearchgate.net |

| 4. Metabolic Optimization | Rewire the host's metabolism to support production. | Knock out competing metabolic pathways; enhance precursor supply. | Metabolic Engineering | nih.govnih.gov |

| 5. Fermentation | Cultivate the engineered strain for production. | Optimize bioreactor conditions (feed rate, aeration, pH) for high-titer production. | Bioprocess Engineering | researchgate.net |

Chemo-Enzymatic Synthesis Strategies for this compound Derivatives

Chemo-enzymatic synthesis combines the advantages of chemical synthesis and biocatalysis to create novel molecules or improve production efficiency. nih.govresearchgate.net This approach is particularly useful for producing derivatives of a target molecule, such as this compound, by adding functional groups that are not easily incorporated by purely enzymatic means. nih.gov

A typical strategy involves using chemical methods to create a modified substrate or precursor, which is then acted upon by a specific enzyme in a subsequent step. nih.gov For example, in the synthesis of a glycosylated calcitonin derivative, a peptide was first chemically modified to attach an N-acetylglucosamine (GlcNAc) "handle". nih.gov An enzyme, Endo-A, was then used to transfer a larger mannose-containing oligosaccharide specifically to this handle, achieving a yield of 32.7%. nih.gov

This strategy could be applied to this compound to create a library of derivatives for screening in pharmaceutical or nutraceutical applications. For instance:

Step 1 (Chemical): A this compound molecule could be chemically modified to introduce a unique functional group, such as an azide (B81097) or an alkyne, at a specific position.

Step 2 (Enzymatic): A glycosyltransferase enzyme could then be used to attach another sugar molecule to a different position on the this compound backbone.

Step 3 (Chemical): The unique handle introduced in the first step could be used for "click chemistry" to attach various moieties, such as fluorescent tags, polymers, or bioactive small molecules.

Alternatively, multi-enzyme systems can be used with synthetic substrate analogues to generate novel products. mdpi.com By feeding a three-enzyme system with various synthetic acyl-thioester donors, researchers were able to produce a range of carbazole (B46965) derivatives with different acyl substituents. mdpi.com A similar approach could utilize the core this compound-producing enzymatic cascade while introducing synthetic, modified sugar donors to create novel this compound derivatives.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended to confirm the structural integrity and purity of Neocarrabiose in laboratory settings?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify glycosidic linkages and anomeric configurations. Compare spectra with established databases or synthetic standards .

- Mass Spectrometry (MS) : Employ High-Resolution MS (HRMS) to verify molecular mass and fragmentation patterns. Electrospray Ionization (ESI) is preferred for underivatized carbohydrates .

- High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase or size-exclusion HPLC with refractive index/evaporative light scattering detection to assess purity. Calibrate with reference standards to quantify impurities .

Q. How can researchers optimize the enzymatic synthesis of this compound to maximize yield while minimizing side products?

- Methodological Answer :

- Enzyme Selection : Screen glycosyltransferases (e.g., from Klebsiella spp.) for regioselectivity using kinetic assays. Prioritize enzymes with low values for target substrates .

- Reaction Conditions : Use a factorial design to test variables (pH, temperature, co-factor concentrations). Monitor reaction progress via Thin-Layer Chromatography (TLC) and optimize for time-dependent yield .

- Product Isolation : Apply gel filtration or ion-exchange chromatography post-synthesis to separate this compound from unreacted substrates .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported binding affinities of this compound for microbial carbohydrate-active enzymes?

- Methodological Answer :

- Standardized Assays : Replicate studies using uniform protocols (e.g., isothermal titration calorimetry vs. surface plasmon resonance) to control for methodological variability .

- Structural Analysis : Perform X-ray crystallography or cryo-EM of enzyme-Neocarrabiose complexes to identify binding motifs. Compare with conflicting studies to assess conformational flexibility .

- Meta-Analysis : Aggregate published values and apply mixed-effects models to account for inter-study heterogeneity. Report confidence intervals to quantify uncertainty .

Q. How should researchers design in vivo studies to evaluate this compound's prebiotic effects while controlling for host-microbiome variability?

- Methodological Answer :

- Animal Models : Use gnotobiotic mice colonized with defined microbial consortia to reduce confounding factors. Include sham-treated controls and monitor fecal metabolites via LC-MS .

- Dose-Response Trials : Administer this compound at incremental doses (e.g., 0.1–5% w/w diet) and measure short-chain fatty acid production via GC-MS. Apply ANOVA with post-hoc tests to identify significant thresholds .

- Longitudinal Sampling : Collect time-series data to track microbial composition shifts (16S rRNA sequencing) and correlate with host metabolic markers (e.g., insulin sensitivity) .

Q. What computational approaches are effective for modeling this compound’s interactions with host immune receptors, and how can in silico predictions be validated experimentally?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to simulate this compound docking with Toll-like receptors (TLRs). Validate force fields against crystallographic data .

- Machine Learning : Train random forest models on existing glycan-immune activation datasets to predict this compound’s immunomodulatory potential. Validate with ELISA-based cytokine profiling .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics between this compound and recombinant TLR4/MD2 complexes. Compare in silico binding energies with empirical values .

Data Analysis and Contradiction Management

Q. How can researchers statistically address heterogeneous data in this compound bioactivity studies across different cell lines?

- Methodological Answer :

- Normalization : Express bioactivity (e.g., IC) relative to housekeeping genes or internal controls (e.g., ATP assays) to minimize inter-assay variability .

- Sensitivity Analysis : Use Monte Carlo simulations to test robustness of conclusions against outlier removal or data transformation (e.g., log scaling) .

- Subgroup Stratification : Cluster cell lines by receptor expression profiles (RNA-seq) and analyze this compound responses within subgroups via mixed linear models .

Recommended Methodological Workflow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.